molecular formula C9H11NO3S B3272010 N-(2-oxo-2-phenylethyl)methanesulfonamide CAS No. 56062-81-8

N-(2-oxo-2-phenylethyl)methanesulfonamide

Cat. No.: B3272010
CAS No.: 56062-81-8
M. Wt: 213.26 g/mol
InChI Key: MLZXNAIRHOPDTJ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2-oxo-2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-(2-oxo-2-substituted)methanesulfonamide with an appropriate aldehyde and cyanoacetamide in a mixture of ethanol and triethyl orthoformate. Anhydrous granulated potassium carbonate is added as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Organic Chemistry

N-(2-oxo-2-phenylethyl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in creating more complex molecules and as a reagent in various chemical reactions, such as:

  • Oxidation : Forms sulfonic acid derivatives.
  • Reduction : Converts the oxo group to a hydroxyl group.
  • Substitution : Participates in nucleophilic substitution reactions.

Recent studies have highlighted its potential biological activities , including:

  • Antimicrobial Properties : Investigated for its efficacy against various pathogens.
  • Anticancer Activity : Shown to inhibit the growth of cancer cells, particularly in studies involving HeLa and MCF-7 cell lines, with significant tumor size reduction observed in mouse models .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug discovery and development. Notably, it has been part of research focused on developing inhibitors for diseases such as COVID-19 .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic ChemistryBuilding block for complex molecule synthesisUsed in various chemical reactions
Biological ActivityAntimicrobial and anticancer propertiesSignificant inhibition of cancer cell growth
Medicinal ChemistryPotential therapeutic applicationsInvestigated as a drug candidate for COVID-19
Industrial ApplicationsSynthesis of specialty chemicals and materialsSuitable for polymer and coating development

Case Studies

  • Anticancer Research :
    • A study evaluated the compound's activity against HeLa and MCF-7 cells, revealing a GI50_{50} of 0.022 μM and 0.035 μM respectively. The compound demonstrated significant tumor size reduction in vivo without observable side effects .
  • COVID-19 Drug Activity :
    • Molecular docking studies indicated that derivatives of N-(2-phenylethyl)methanesulfonamide could act as main protease inhibitors for SARS-CoV-2, highlighting its potential in developing antiviral therapies .
  • Synthetic Methodology :
    • Research detailed the synthesis of various derivatives using this compound as a precursor, showcasing its versatility in generating new compounds with desirable properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-phenylethyl)benzenesulfonamide
  • N-(2-oxo-2-phenylethyl)ethanesulfonamide
  • N-(2-oxo-2-phenylethyl)propylsulfonamide

Uniqueness

N-(2-oxo-2-phenylethyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanesulfonamide group provides a different reactivity profile compared to other sulfonamide derivatives, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-oxo-2-phenylethyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. It can react with carbanions and has been noted for its role in vicarious nucleophilic substitution at a benzene ring activated by sulfur-based electron-withdrawing groups.

PropertyValue
Molecular FormulaC₉H₁₁NO₃S
Molecular Weight213.26 g/mol
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of this compound can effectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to its anticancer effects.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

A research team conducted a series of experiments on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound demonstrated IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxic effects on these cell lines. Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells compared to control groups .

Summary of Findings

Study FocusFindings
Antimicrobial ActivityMIC of 32 µg/mL against S. aureus
Anticancer ActivityIC50 values between 10 µM - 20 µM
MechanismInduction of apoptosis in cancer cells

Properties

IUPAC Name

N-phenacylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXNAIRHOPDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Aminoacetophenone hydrochloride (6.10 g, 35.5 mmol) was dissolved in dichloromethane (60 mL), and to the solution was added triethylamine (7.56 g, 74.9 mmol). The solution was cooled to 0° C., and to the solution was added methanesulfonyl chloride (2.84 mL, 36.5 mmol). The solution was stirred at the same temperature for 5 minutes, and then at room temperature for 2 hours. To the reaction mixture was added water and 1 mol/L hydrochloric acid, and the mixture was extracted with chloroform. After the organic layer was dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure. The residue was suspended in chloroform (5 mL) and the suspension was stirred, and then, the resulted crystals were collected by filtration to obtain 2-(methylsulfonylamino)acetophenone (4.58 g, 57%). Step 2: In a manner similar to that in Step 1 of Example 1, 2-(methylsulfonylamino)acetophenone=thiosemicarbazone (3.08 g, 51%) was obtained from 2-(methylsulfonylamino)acetophenone (4.58 g, 20.2 mmol) prepared above and thiosemicarbazide (1.84 g, 20.2 mmol). Step 3: In a manner similar to that in Step 3 of Example 76, Compound 95 (1.81 g, 91%) was obtained from 2-(methylsulfonylamino)acetophenone=thiosemicarbazone (1.31 g, 4.36 mmol) prepared above, pivaloyl chloride (2.10 g, 17.4 mmol) and pyridine (1.38 g, 17.4 mmol).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
2.84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-1-phenylethanonehydrochloride (1a) (1715 mg, 10 mmol) in DMF (20 mL) was added TEA (2.8 mL, 20 mmol). Upon cooling under ice-water bath, methylsulfonyl chloride (0.77 mL, 10 mmol) was added slowly and the reaction mixture stirred at RT for 12 h. The mixture was partitioned between dichloromethane and brine, dried over sodium sulfate and then concentrated in vacuo to give the title compound (2100 mg, 98%) as an off white solid. MS APCI, m/z=214 (M+1). LCMS: 1.19 min.
Quantity
1715 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-oxo-2-phenylethyl)methanesulfonamide
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Reactant of Route 4
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 5
N-(2-oxo-2-phenylethyl)methanesulfonamide

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